1-ethyl-3-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
説明
This compound belongs to the naphthyridinone class, characterized by a bicyclic core structure (1,8-naphthyridin-4-one) substituted with ethyl, methyl, fluoropyrimidinyl, and pyrrolidine-carbonyl groups. The ethyl and methyl groups likely enhance lipophilicity, while the fluoropyrimidine moiety may influence binding specificity and metabolic stability.
特性
IUPAC Name |
1-ethyl-3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3/c1-4-17-18(23)21(25-12-24-17)31-14-8-9-28(10-14)22(30)16-11-27(5-2)20-15(19(16)29)7-6-13(3)26-20/h6-7,11-12,14H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQVMJZWBHVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-ethyl-3-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Structural Features
The molecular structure of the compound includes:
- Pyrrolidine ring : A five-membered ring containing nitrogen that may influence biological interactions.
- Thiophene moiety : A heterocyclic compound that can participate in various biochemical reactions.
- Fluorinated pyrimidine derivative : Known for enhancing pharmacological properties and interactions with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O3 |
| Molecular Weight | 425.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities in several areas:
Anticancer Activity
The fluoropyrimidine component is recognized for its role in anticancer therapies. The compound has shown potential efficacy against various cancer cell lines, likely due to its ability to interact with nucleic acids and proteins involved in tumor growth and survival pathways.
Enzyme Inhibition
Initial interaction studies suggest that the compound may effectively bind to specific enzymes involved in metabolic pathways. This binding could modulate enzyme activity, leading to significant biological effects. For instance, compounds with similar structures have been noted to inhibit key enzymes in cancer metabolism.
Neuroprotective Effects
Compounds with similar structural features have been associated with neuroprotective properties. While empirical testing is required to confirm this hypothesis, the potential for neuroprotection suggests a broad therapeutic application.
The mechanism of action for this compound likely involves:
- Interaction with protein targets : This includes enzymes and receptors involved in crucial signaling pathways.
- Modulation of signaling pathways : The compound may influence pathways related to cell proliferation and apoptosis, which are vital in cancer therapy.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrimidine derivatives, it was found that compounds similar to 1-ethyl-3-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one exhibited significant inhibition of cell proliferation in various cancer cell lines. The study highlighted the importance of the fluorinated pyrimidine group in enhancing cytotoxic effects against tumor cells .
Case Study 2: Enzyme Interaction
Research conducted on enzyme interactions revealed that the compound effectively inhibits enzymes critical to metabolic pathways in cancer cells. This inhibition leads to altered metabolic profiles, which may contribute to reduced tumor growth .
Case Study 3: Neuroprotective Potential
A preliminary investigation into the neuroprotective effects of similar compounds indicated potential benefits in models of neurodegeneration. The study suggested that structural components like the pyrrolidine ring could be responsible for protective effects against oxidative stress .
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with three analogs (Table 1) and analyze key structural and functional differences.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Differences: The naphthyridinone core (target compound) offers a planar, aromatic scaffold conducive to π-π stacking in enzyme active sites, contrasting with the pyrido-pyrimidinone core in , which features a fused bicyclic system with enhanced rigidity. Rapamycin derivatives (e.g., Compound 1 ) employ a macrolide core, enabling macrocyclic interactions with proteins like mTOR, a mechanism absent in smaller naphthyridinones.
In contrast, the fluoro-benzisoxazolyl-piperidine group in enhances CNS penetration, aligning with its antipsychotic use. NMR data from reveal that substituent-induced chemical shift changes (e.g., regions A and B in Compound 1 vs. Rapa) correlate with altered binding environments. For the target compound, similar shifts in pyrrolidine or pyrimidine protons could indicate unique interactions.
Physicochemical Properties :
- The ethyl and methyl groups in the target compound likely increase logP (predicted ~3.5) compared to the more polar macrolides (e.g., Rapa logP ~4.2). However, lumping strategies suggest that fluorinated aromatics across analogs may share similar degradation pathways.
Functional Implications :
- The target compound’s pyrrolidine linker may confer conformational flexibility, enabling adaptation to diverse kinase pockets, whereas the piperidine in restricts mobility, favoring rigid receptor binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
